molecular formula C10H20N2O2 B6361223 (3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate CAS No. 1932780-66-9

(3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate

Cat. No. B6361223
CAS RN: 1932780-66-9
M. Wt: 200.28 g/mol
InChI Key: DUBXUUPBIKNFEA-JGVFFNPUSA-N
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Description

(3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate (abbreviated as tBAMP) is a carboxylic acid derivative of the amino acid L-tyrosine (3-amino-4-methylpyrrolidine-1-carboxylic acid). It is a chiral molecule, with the (3S,4S) configuration being the most common form. tBAMP has been studied extensively in the scientific community due to its wide range of applications in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis from L-Aspartic Acid

(3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate has been synthesized from L-aspartic acid on a large scale. This synthesis involves a series of chemical reactions, starting with methylation and leading to protection and mesylation processes, ultimately yielding the target compound with high diastereoselectivity and overall yield. This synthesis pathway is significant for the large-scale production of this compound (Yoshida et al., 1996).

Use as a Chiral Auxiliary

The compound has been employed as a chiral auxiliary in dynamic kinetic resolutions. For instance, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a related compound, is used for stereoselective alkylation with malonic ester enolates, leading to the formation of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, which are key building blocks for various biologically active compounds (Kubo et al., 1997).

Enzyme-Catalyzed Kinetic Resolution

The compound has also been studied in the context of enzyme-catalyzed kinetic resolutions. For example, the resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate resulted in enantioselectivities, and the process was optimized for solvent and temperature (Faigl et al., 2013). This demonstrates its potential in the preparation of enantiomerically pure compounds.

Intermediate in Synthesis of Biotin

Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, has been synthesized from L-cystine, involving steps like acetonization, Boc protection, and N-methoxy-N-methyl amidation (Qin et al., 2014). This application is particularly relevant in the biosynthesis of essential compounds like fatty acids and amino acids.

properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXUUPBIKNFEA-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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